molecular formula C15H21N3O3 B2664358 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea CAS No. 1396849-87-8

1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea

Cat. No.: B2664358
CAS No.: 1396849-87-8
M. Wt: 291.351
InChI Key: LLEZZGLROWJPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group and a dimethylamino butynyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea typically involves the reaction of 3,5-dimethoxyaniline with 4-(dimethylamino)but-2-yn-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)thiourea: Similar structure but with a thiourea moiety.

    1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-18(2)8-6-5-7-16-15(19)17-12-9-13(20-3)11-14(10-12)21-4/h9-11H,7-8H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEZZGLROWJPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.